molecular formula C23H25ClFN3O3S B2748987 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride CAS No. 1216552-95-2

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride

Cat. No. B2748987
CAS RN: 1216552-95-2
M. Wt: 477.98
InChI Key: ZQSLWMDLIBKROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H25ClFN3O3S and its molecular weight is 477.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Labeling

The compound has been involved in the synthesis of labeled compounds for receptor studies, such as the preparation of no-carrier-added fluorine-18 labeled GBR 12909, which is a specific inhibitor of dopamine reuptake. This process involves complex chemical reactions to achieve high specific activity and overall yields, highlighting its application in neuroscience research to understand dopamine mechanisms (Haka & Kilbourn, 1990).

Drug Development

It serves as a critical intermediate in the efficient synthesis of pharmaceutical agents, such as a potent PPARpan agonist, showcasing its utility in drug development processes. The synthesis involves a multi-step process, including highly regioselective carbon-sulfur bond formation, demonstrating its application in creating drugs targeting the peroxisome proliferator-activated receptor for therapeutic uses (Guo et al., 2006).

Biological Activity Studies

The compound's derivatives have been synthesized and screened for various biological activities, including antimicrobial activities. For example, research into norfloxacin derivatives incorporating thiazole or thiazolidin moieties, derived from a similar synthetic process, has shown significant antimicrobial efficacy, indicating its importance in developing new antimicrobial agents (Menteşe et al., 2013).

Antimicrobial and Cytotoxic Activities

Azole-containing piperazine derivatives have been designed, synthesized, and evaluated for their antimicrobial, antifungal, and cytotoxic activities. This research demonstrates the compound's potential in creating broad-spectrum antimicrobial agents and its role in exploring new treatments for infections and diseases with a microbial origin (Gan et al., 2010).

Neuroprotective Activity

Derivatives of the compound have been investigated for their neuroprotective activities, particularly in the context of cerebral ischemic stroke. Such studies offer insights into the potential therapeutic applications of these compounds in treating neurological disorders and injuries by protecting neuronal cells from damage (Gao et al., 2022).

properties

IUPAC Name

1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S.ClH/c1-29-20-4-2-3-5-21(20)30-15-23(28)27-12-10-26(11-13-27)14-22-25-19(16-31-22)17-6-8-18(24)9-7-17;/h2-9,16H,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSLWMDLIBKROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.